Tetrahydropiperine

Drug Formulation Pharmaceutics Bioavailability Enhancement

For applications requiring predictable pharmacokinetics and robust bioavailability enhancement, Tetrahydropiperine (THP) is the rational choice over piperine. THP's saturated structure confers resistance to first-pass metabolism and a 30-fold increase in aqueous solubility (1.2 mg/mL) for superior formulation consistency. With 6-fold higher potency at TRPV1 (EC50 6.3 μM), lower concentrations achieve target engagement, reducing cost and off-target effects.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 23434-88-0
Cat. No. B1681285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropiperine
CAS23434-88-0
SynonymsTetrahydropiperine, THP
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2
InChIKeyAPZYKUZPJCQGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropiperine (CAS 23434-88-0) for Procurement: A Quantitative Comparative Baseline for Bioavailability Enhancement and Metabolic Stability


Tetrahydropiperine (THP, also known as Cosmoperine) is a hydrogenated, saturated derivative of the black pepper alkaloid piperine (C17H23NO3, MW 289.37 g/mol) . This structural modification—saturation of the 7,8-position of the piperidine ring—fundamentally alters its physicochemical and pharmacokinetic properties relative to its parent compound . THP is classified as a natural arylpentanamide, and while it shares piperine's origin in *Piper* species, it is distinct in its reduced susceptibility to oxidative metabolism, altered solubility profile, and its established role as a patent-protected bioavailability enhancer for poorly absorbed nutrients and pharmaceuticals [1].

Why Piperine is an Inadequate Substitute for Tetrahydropiperine: Key Points of Differentiation for Informed Procurement


Substituting tetrahydropiperine with its widely available and less expensive analog, piperine, is not scientifically justifiable for applications requiring predictable pharmacokinetics, metabolic stability, or robust bioavailability enhancement. Piperine is a substrate for rapid first-pass metabolism by cytochrome P450 enzymes, leading to a short in vivo half-life and variable, often irreproducible, enhancement of co-administered compounds [1]. In contrast, tetrahydropiperine's saturated structure confers significant resistance to this oxidative degradation [1]. Furthermore, their solubility profiles differ substantially, directly impacting formulation design and in vivo performance in both oral and topical applications . The following quantitative evidence demonstrates that THP is not a simple analog but a distinct chemical entity with a unique and often superior profile for specific research and industrial uses.

Quantitative Evidence Guide: Verifiable Differentiation of Tetrahydropiperine vs. Piperine for R&D Procurement Decisions


Enhanced Aqueous Solubility: Facilitating Formulation and Absorption

Tetrahydropiperine demonstrates a significant improvement in aqueous solubility compared to piperine, a critical factor for formulating oral and topical delivery systems. Piperine's poor aqueous solubility (0.04 mg/mL) severely limits its utility in water-based formulations, whereas tetrahydropiperine's solubility is approximately 30-fold higher (1.2 mg/mL) [1]. This difference is attributed to the saturation of the piperidine ring in THP, which reduces lipophilicity and enhances hydrophilicity, potentially leading to more favorable dissolution and absorption kinetics in vivo [1].

Drug Formulation Pharmaceutics Bioavailability Enhancement

Superior Metabolic Stability: Resistance to First-Pass Metabolism

Tetrahydropiperine exhibits markedly superior metabolic stability compared to piperine. Piperine is a known substrate for rapid hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4, leading to a short in vivo half-life and extensive first-pass effect [1]. The saturated ring structure of THP makes it substantially more resistant to oxidative metabolism [1]. This is supported by comparative data showing that while piperine is a potent inhibitor of CYP3A4 (IC50 = 61.94 ± 0.054 μg/mL in HeLa cells) , tetrahydropiperine's primary CYP inhibition is directed toward CYP1A1 (IC50 = 23 μM) with a different isozyme profile . The resistance of THP to CYP3A4-mediated oxidation translates to a longer circulation time and sustained bioenhancement properties, making it a more reliable tool for in vivo studies [1].

Pharmacokinetics Drug Metabolism In Vitro ADME

Patent-Validated Enhancement of Curcuminoid Bioavailability

The proprietary and patent-protected use of tetrahydropiperine as a bioavailability enhancer is validated by its ability to dramatically increase the absorption of poorly bioavailable compounds like curcumin. While piperine is well-known for enhancing curcumin absorption, tetrahydropiperine is the subject of specific patents (e.g., US 6,849,645) for this purpose, and data indicates it can increase curcumin bioavailability by up to 2000% compared to curcumin alone . This is a specific, high-magnitude effect that underscores THP's unique efficacy in formulations designed to overcome the absorption barriers of hydrophobic nutraceuticals and pharmaceuticals [1].

Nutraceutical Formulation Bioavailability Enhancement Curcumin Delivery

TRPV1 Agonism with Defined Potency: A Mechanistic Differentiator for Pain and Dermatological Research

Tetrahydropiperine is a potent agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, with a well-defined EC50 of 6.3 μM . This activity is a key mechanistic differentiator from piperine, which is also a TRPV1 agonist but with a reported EC50 of 37.9 μM [1]. The 6-fold higher potency of THP at this target suggests it may elicit TRPV1-mediated physiological responses—such as pain relief, anti-inflammatory effects, and melanogenesis—at substantially lower concentrations . This is supported by in vivo evidence where topical administration of a 175 mM THP solution increased skin pigmentation in a mouse model of vitiligo [2].

TRPV1 Agonist Pain Research Dermatology Vitiligo

Differential CYP Inhibition Profile: Isozyme Selectivity for In Vitro Studies

Tetrahydropiperine and piperine exhibit distinct cytochrome P450 inhibition profiles. While piperine is known for inhibiting CYP3A4 (IC50 = 61.94 ± 0.054 μg/mL) , tetrahydropiperine demonstrates potent inhibition of CYP1A1/aryl hydrocarbon hydroxylase (AHH; IC50 = 23 μM) and moderate inhibition of 7-methoxycoumarin O-demethylase (MOCD; IC50 = 25 μM) in rat liver microsomes . This selectivity is critical; procuring the wrong compound could lead to misinterpretation of drug-drug interaction studies or ADME-Tox assays. The specific CYP1A1 inhibition by THP offers a targeted tool for researchers investigating this pathway, whereas piperine's broader CYP3A4 inhibition may introduce unwanted variability.

Drug Metabolism CYP Inhibition ADME-Tox In Vitro Pharmacology

Comparative Anti-inflammatory Activity: A Clear Hierarchy of Potency Among Piperine Derivatives

A 2024 study directly comparing the anti-inflammatory activity of tetrahydropiperine (THP), piperic acid (PA), and tetrahydropiperic acid (THPA) established a clear potency hierarchy: THPA > THP > PA. The study, which assessed the suppression of pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) and NF-κB pathway downregulation in both in vitro (RAW 264.7 macrophages) and in vivo (carrageenan-induced paw edema, LPS-induced organ injury) models, demonstrated that THPA was the most potent among the three . While THP showed anti-inflammatory effects, the study highlights that even among closely related analogs, the specific chemical modification (full reduction to THPA) yields significantly enhanced activity . This evidence positions THP as an intermediate in activity, which is crucial information for selecting the optimal compound for a given anti-inflammatory research project.

Anti-inflammatory NF-κB Pathway Inflammation Research Immunology

Optimal Application Scenarios for Tetrahydropiperine Based on Quantitative Evidence


Formulation of Aqueous-Based Nutraceutical or Pharmaceutical Delivery Systems

When developing oral or topical formulations in aqueous vehicles, tetrahydropiperine is the superior choice over piperine. Its 30-fold higher aqueous solubility (1.2 mg/mL vs. 0.04 mg/mL) enables more consistent dissolution, dose uniformity, and potentially improved absorption [1]. This directly translates to a more reliable and robust formulation, especially for poorly water-soluble actives where THP acts as a solubility and absorption enhancer [2].

In Vivo Pharmacokinetic and Long-Acting Bioenhancement Studies

For researchers requiring a stable, long-circulating bioenhancer to maximize the exposure of a co-administered drug or nutrient, THP is the rational choice. Its resistance to first-pass metabolism, conferred by its saturated structure, results in a longer in vivo half-life and sustained bioenhancement compared to the rapidly metabolized piperine [1]. This is particularly valuable in chronic dosing studies or when assessing the PK profile of a compound with a narrow therapeutic window [2].

Targeted Activation of TRPV1 for Pain, Inflammation, or Dermatological Research

For studies investigating TRPV1-mediated physiology, such as pain modulation, anti-inflammatory responses, or melanogenesis (e.g., vitiligo models), tetrahydropiperine is a more potent and economical tool than piperine. Its 6-fold higher potency at the TRPV1 receptor (EC50 6.3 μM vs. 37.9 μM) [1] means lower concentrations are needed to achieve robust target engagement, reducing potential off-target effects and compound cost. This is supported by in vivo efficacy in a mouse model of vitiligo [2].

Selective CYP1A1 Inhibition in Drug Metabolism and DDI Assays

In vitro ADME-Tox studies requiring selective inhibition of the CYP1A1 isozyme should utilize tetrahydropiperine, not piperine. THP's defined IC50 of 23 μM for CYP1A1 [1] provides a specific and quantifiable tool for probing this pathway, whereas piperine's broader CYP3A4 inhibition would confound results and lead to incorrect interpretations of metabolic pathways and potential drug-drug interactions [2].

Technical Documentation Hub

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